molecular formula C19H15N3O4 B6425004 N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-7-methoxy-1-benzofuran-2-carboxamide CAS No. 2034427-75-1

N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-7-methoxy-1-benzofuran-2-carboxamide

Cat. No. B6425004
CAS RN: 2034427-75-1
M. Wt: 349.3 g/mol
InChI Key: QOLVKIXZVNSALP-UHFFFAOYSA-N
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Description

“N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-7-methoxy-1-benzofuran-2-carboxamide” is a chemical compound that contains a benzofuran ring . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This compound is available for purchase from Benchchem.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another study reported the synthesis of a complex benzofuran derivative constructed by a unique free radical cyclization cascade .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using spectroscopic data. For example, the spectroscopic data of a representative compound was given as follows: 1 H NMR (400 MHz, CDCl 3): δ 8.82 (s, 1H, NH), 7.49 (d, 3H, J =7.2 Hz, Ph-H), 7.43 (dd, 3H, J =15.7, 7.6 Hz, Ar-H), 7.09 (s, 1H, Pyrazole-H), 6.90 (d, 1H, J =7.3 Hz, Ph-H), 6.79 (d, 1H, J =8.1 Hz, Ph-H), 6.77 (d, 1H, J =3.5 Hz, Furan -H), 6.67 (d, 1H, J =8.0 Hz, Ph-H), 6.51 (d, 1H, J =1.7 Hz, Furan-H), 4.73 (s, 2H, -OCH 2 -), 3.04 (s, 2H, CH 2), 1.43 (s, 6H, 2× CH 3). 13 C NMR (101 MHz, CDCl 3): δ 165.77, 148.34, 147.67, 144.48, 142.22, 141.68, 137.51, 135.56, 129.80, 129.47, 128.38, 124.57, 120.73, 119.90, 114.59, 111.31, 106.75, 95.44, 88.16, 69.20, 43.07, 28.18 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been reported. For example, during the synthesis of the target compounds, an intermediate did not react completely, and the retention factor values of the target compounds and intermediate were very close .

Scientific Research Applications

Cancer Research

This compound has been used in the development of novel chalcones that may be useful in the treatment of lung cancer . The cytotoxic effect of these novel chalcones against the lung cancer cell line (A549) was detected using the MTT assay .

Antibacterial Activity

Furan derivatives, including this compound, have been found to have significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents .

Anticancer Activity

Pyrazoles, which are nitrogen-containing heterocycles and a part of this compound, have been found to have anticancer properties . This makes the compound a potential candidate for anticancer drug development .

Anti-inflammatory Activity

Pyrazoles also exhibit anti-inflammatory properties . This suggests that the compound could be used in the development of anti-inflammatory drugs .

Anticonvulsant Activity

The compound’s pyrazole component has been associated with anticonvulsant activity . This suggests potential applications in the treatment of seizure disorders .

Antioxidant Activity

Pyrazoles are also known for their antioxidant properties . This indicates that the compound could be used in the development of drugs to combat oxidative stress .

Antimicrobial Activity

The compound’s pyrazole component has been associated with antimicrobial activity . This suggests potential applications in the development of new antimicrobial drugs .

Peptide Stapling

The compound F6562-9277 has been used in peptide stapling, a technique used in drug design . Upon incorporation of this amino acid into a peptide, along with another of the same or derivative with a different length of the olefinic side chain, the two can be ‘stapled’ via a ring closing metathesis reaction .

Mechanism of Action

The mechanism of action of similar compounds has been studied. For example, a new chalcone series has been developed that may be useful in the treatment of lung cancer. The cytotoxic effect of the novel chalcones against the lung cancer cell line (A549) was detected using the MTT assay .

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds, so benzofuran and its derivatives have attracted much attention owing to their biological activities and potential applications as drugs .

properties

IUPAC Name

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4/c1-24-15-5-2-4-12-10-16(26-18(12)15)19(23)22-11-13-17(21-8-7-20-13)14-6-3-9-25-14/h2-10H,11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOLVKIXZVNSALP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=NC=CN=C3C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-7-methoxybenzofuran-2-carboxamide

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